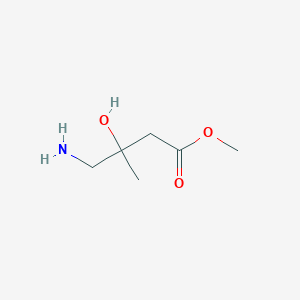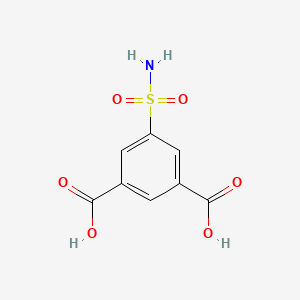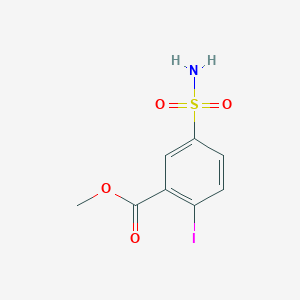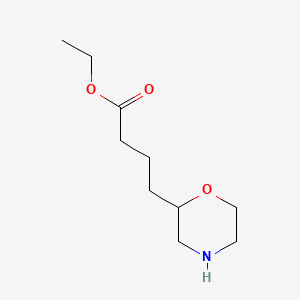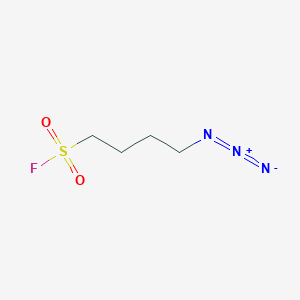
1-Butanesulfonyl fluoride, 4-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanesulfonyl fluoride, 4-azido- is a chemical compound with the molecular formula C4H8FN3O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl fluoride group and an azido group, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonyl fluoride, 4-azido- typically involves the reaction of butanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C4H9SO2Cl+NaN3→C4H9SO2N3+NaCl
Industrial Production Methods
Industrial production of 1-Butanesulfonyl fluoride, 4-azido- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanesulfonyl fluoride, 4-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl fluoride group can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Sodium azide, solvents like acetonitrile or DMF.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Butanesulfonamide.
Oxidation: Butanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-Butanesulfonyl fluoride, 4-azido- has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of azido-containing pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Butanesulfonyl fluoride, 4-azido- involves the reactivity of the azido group and the sulfonyl fluoride group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl fluoride group and the nucleophilic nature of the azido group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but contains perfluorinated carbon atoms, making it more stable and less reactive.
Methanesulfonyl fluoride: Contains a shorter carbon chain and is used in similar applications but with different reactivity profiles.
Trifluoromethanesulfonyl azide: Contains a trifluoromethyl group, offering different reactivity and stability compared to 1-Butanesulfonyl fluoride, 4-azido-.
Uniqueness
1-Butanesulfonyl fluoride, 4-azido- is unique due to its combination of the azido group and the sulfonyl fluoride group, providing a versatile reagent for various synthetic applications. Its reactivity and stability make it suitable for use in diverse fields, from organic synthesis to bioconjugation and drug development.
Eigenschaften
Molekularformel |
C4H8FN3O2S |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
4-azidobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |
InChI-Schlüssel |
UZOQTSSGVFXWFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)(=O)F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
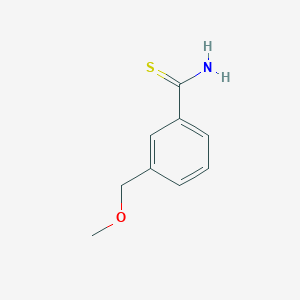
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
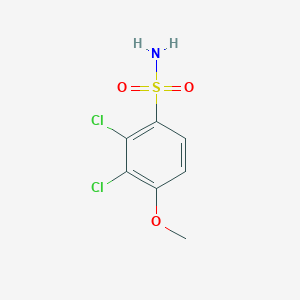
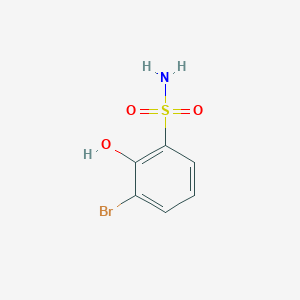
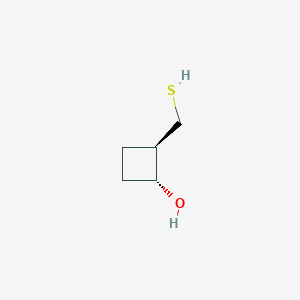
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
